(1R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine
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Overview
Description
(1R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and catalysts to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as the coupling of intermediates, followed by purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine oxide derivative, while substitution could introduce different functional groups into the pyridine ring .
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of the trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates .
Industry
In the industrial sector, (1R)-1-[3-chloro-5-(trifluoromethyl)pyridin
Properties
Molecular Formula |
C8H8ClF3N2 |
---|---|
Molecular Weight |
224.61 g/mol |
IUPAC Name |
(1R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C8H8ClF3N2/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12/h2-4H,13H2,1H3/t4-/m1/s1 |
InChI Key |
HXYCLYBAZZEUFG-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=N1)C(F)(F)F)Cl)N |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)N |
Origin of Product |
United States |
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